molecular formula C13H19NO3S B272715 N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide

N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B272715
M. Wt: 269.36 g/mol
InChI Key: MFCZVQGKTCWSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide, also known as ADMS or NSC 34936, is a chemical compound that has been studied for its potential use as a drug. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.

Mechanism of Action

The mechanism of action of N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory effects, which may explain the observed effects of N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide.
Biochemical and Physiological Effects:
N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce the production of pro-inflammatory cytokines. Additionally, N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has been shown to have antioxidant effects and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity. Additionally, it has been shown to have anticancer and anti-inflammatory effects, which make it a promising candidate for further research. However, there are also limitations to using N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide in lab experiments. Its mechanism of action is not fully understood, and there may be potential side effects that have not yet been identified.

Future Directions

There are several future directions for research on N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide. One direction is to further investigate its mechanism of action and identify potential targets for its anticancer and anti-inflammatory effects. Additionally, it may be useful to explore the potential side effects of N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide and to investigate its potential use in combination with other drugs. Finally, N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide may also have potential applications in other areas, such as neuroprotection or cardiovascular disease. Further research is needed to fully understand the potential of N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide as a drug.

Synthesis Methods

N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide can be synthesized by reacting 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with allylamine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been described in various research articles and has been shown to yield high purity N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide.

properties

Product Name

N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

2-ethoxy-4,5-dimethyl-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C13H19NO3S/c1-5-7-14-18(15,16)13-9-11(4)10(3)8-12(13)17-6-2/h5,8-9,14H,1,6-7H2,2-4H3

InChI Key

MFCZVQGKTCWSJX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC=C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC=C

Origin of Product

United States

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